

Technical Guide: (2-Hydroxy-4-methylphenyl)boronic acid (CAS 259209-25-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Hydroxy-4-methylphenyl)boronic acid

Cat. No.: B1320728

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral data and potential biological activities of **(2-Hydroxy-4-methylphenyl)boronic acid**, CAS number 259209-25-1. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity

- Chemical Name: **(2-Hydroxy-4-methylphenyl)boronic acid**
- CAS Number: 259209-25-1
- Molecular Formula: $C_7H_9BO_3$
- Molecular Weight: 151.96 g/mol
- Chemical Structure:

Cc1ccc(cc1)C(=O)O

Spectral Data

This section details the available spectral data for **(2-Hydroxy-4-methylphenyl)boronic acid**. Where specific data for the target compound is not publicly available, data for closely related analogs is provided for reference and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Reference Compound: (4-Hydroxy-2-methylphenyl)boronic acid))

Note: The following data is for a structural isomer and is expected to show similar but distinct chemical shifts.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.28	s	1H	Ar-OH
7.70	d, J=9 Hz	1H	Ar-H
6.56-6.52	m	2H	Ar-H
2.55	s	3H	Ar-CH ₃

¹³C NMR Data

Specific ¹³C NMR data for **(2-Hydroxy-4-methylphenyl)boronic acid** is not readily available in public databases. However, based on the structure and known chemical shift ranges for similar aromatic compounds, the expected approximate chemical shifts are outlined below.

Chemical Shift (δ) ppm	Assignment
~160	C-OH
~140	C-B
~130-135	Aromatic CH
~115-120	Aromatic CH
~20	-CH ₃

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **(2-Hydroxy-4-methylphenyl)boronic acid**.

Ionization Method	m/z	Interpretation
ESI (-)	151	[M-H] ⁻

Infrared (IR) Spectroscopy

A detailed peak list for **(2-Hydroxy-4-methylphenyl)boronic acid** is not publicly available. The table below summarizes the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H Stretch (Phenolic and Boronic Acid)
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-CH ₃)
1610-1580	Medium-Strong	Aromatic C=C Stretch
1400-1300	Strong	B-O Stretch
1250-1150	Strong	C-O Stretch (Phenolic)

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented above. These methods are broadly applicable to phenylboronic acid derivatives.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

- Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
- ESI-MS Protocol:
 - Ionization Mode: Negative ion mode is often effective for boronic acids.
 - Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography.
 - Mass Analyzer: A quadrupole, time-of-flight (TOF), or other suitable mass analyzer.
 - Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- FTIR Acquisition:
 - Mode: Transmission.
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

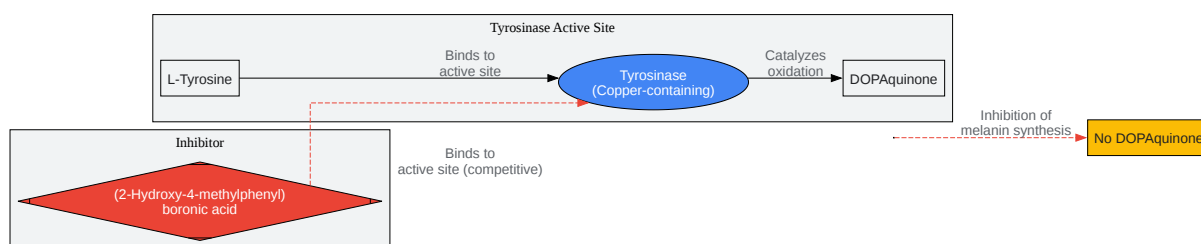
Potential Biological Activity and Signaling Pathways

Boronic acids are a class of compounds with diverse biological activities.

Hydroxyphenylboronic acids, in particular, have been investigated for their enzyme inhibitory properties.

Tyrosinase Inhibition

(2-Hydroxy-4-methylphenyl)boronic acid is a potential inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. The proposed mechanism of inhibition involves the interaction of the boronic acid moiety with the copper ions in the active site of the enzyme.

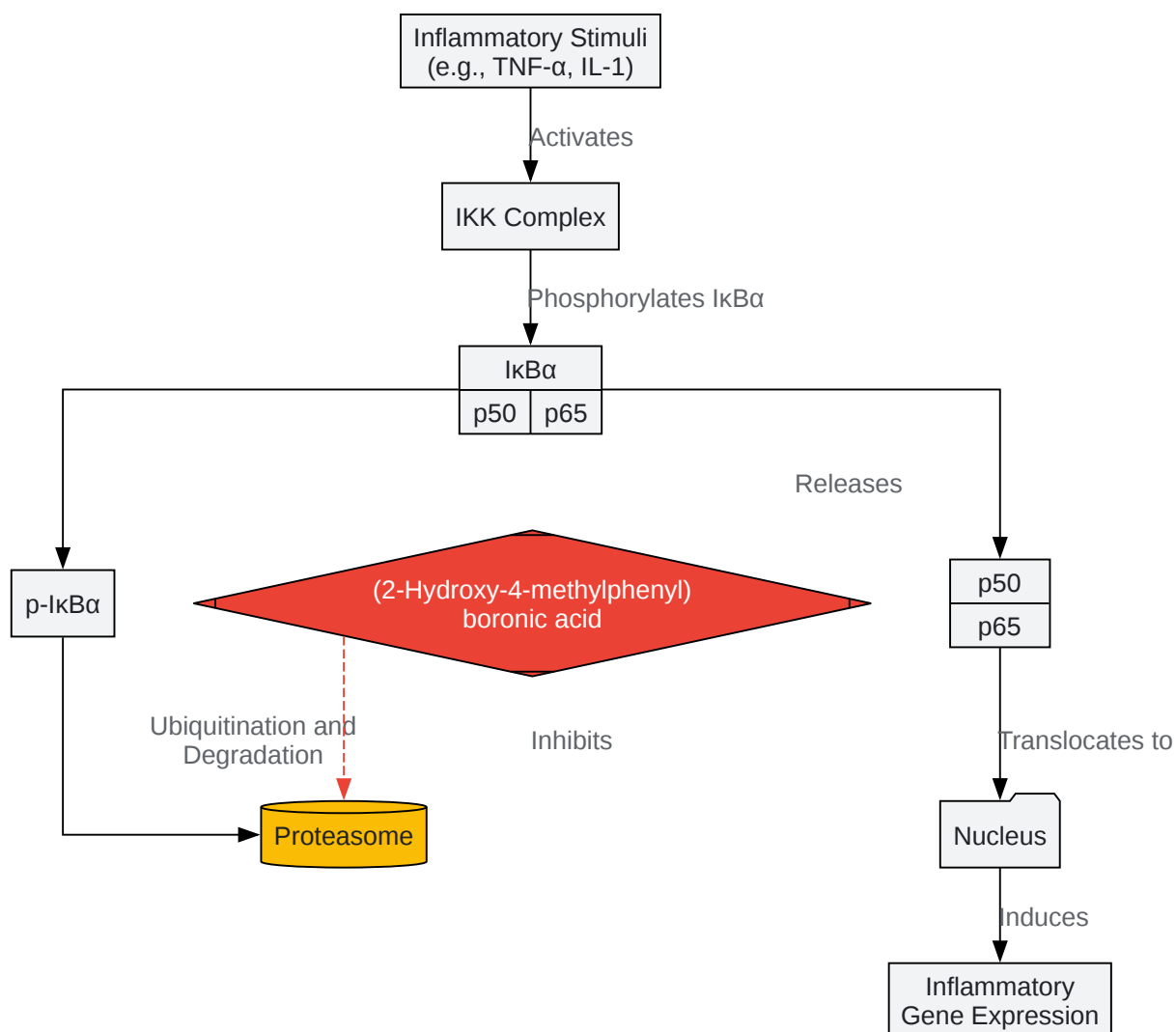


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Mechanism of Tyrosinase Inhibition.

Modulation of NF- κ B Signaling Pathway

Boronic acid derivatives have been shown to inhibit the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammatory responses. Inhibition is often achieved by preventing the degradation of I κ B α , an inhibitory protein that sequesters NF- κ B in the cytoplasm.



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NF-κB Pathway Inhibition.

Conclusion

(2-Hydroxy-4-methylphenyl)boronic acid is a compound with potential applications in drug discovery, particularly as an enzyme inhibitor. This guide provides foundational spectral data and outlines plausible biological mechanisms of action. Further experimental validation is necessary to fully elucidate its therapeutic potential.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com